cis-2-Octadecenoic acid
Description
cis-2-Octadecenoic acid (C₁₈H₃₄O₂; CAS 2825-66-3) is an 18-carbon monounsaturated fatty acid characterized by a cis-configured double bond at the second carbon position. Its molecular weight is 282.4614 g/mol, and it exhibits a fusion (melting) point of 323.9 K (50.75°C) . This compound is structurally distinct from more common positional isomers like oleic acid (cis-9) or vaccenic acid (cis-11), which differ in double bond placement. Its synthesis and reactions were first systematically studied by Myers (1951), who prepared both cis and trans isomers of 2-octadecenoic acid, highlighting differences in their physical and chemical behaviors .
Properties
CAS No. |
27104-13-8 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
(Z)-octadec-2-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/b17-16- |
InChI Key |
LKOVPWSSZFDYPG-MSUUIHNZSA-N |
SMILES |
CCCCCCCCCCCCCCCC=CC(=O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C\C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(=O)O |
Other CAS No. |
5340-63-6 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrogenation
Hydrogenation of cis-2-octadecenoic acid yields octadecanoic acid (stearic acid) via catalytic addition of hydrogen across the double bond. Thermodynamic data for this reaction are derived from calorimetric studies:
| Reaction | ΔrH° (kJ/mol) | Conditions | Source |
|---|---|---|---|
| C₁₈H₃₄O₂ + H₂ → C₁₈H₃₆O₂ | -120.2 ± 2.0 | Liquid phase, hexane solvent |
Key Insights :
-
The reaction is exothermic, favoring the saturated product.
-
Catalysts such as palladium or platinum enhance reaction rates under mild conditions.
Oxidation
Oxidative cleavage of the double bond produces shorter-chain carboxylic acids. Enzymatic and chemical pathways yield distinct products:
Chemical Oxidation
-
Ozonolysis : Splits the double bond to form formic acid (C₁H₂O₂) and hexadecanoic acid (C₁₆H₃₂O₂).
-
KMnO₄/H⁺ : Generates two carboxylic acids, though specific products depend on reaction conditions.
Enzymatic Oxidation
Studies on related octadecenoic acid isomers (e.g., 11-cis) reveal enzyme-specific hydrogen abstraction patterns:
| Enzyme | Position of H-Abstraction | Major Products | Source |
|---|---|---|---|
| COX-1 | C-10, C-11, C-12 | Hydroperoxides, epoxides | |
| MnLOX | C-10, C-12 | Hydroperoxy-octadecenoic acid |
Mechanism : Radical-mediated oxidation initiates at allylic positions, leading to hydroperoxide formation.
cis-trans Isomerization
The cis double bond isomerizes to trans under enzymatic or catalytic conditions:
Implications : Trans isomers exhibit altered physical properties (e.g., higher melting points).
Esterification
Reaction with alcohols forms esters, critical for biodiesel and lubricant synthesis:
Reaction :
Conditions :
-
Acid catalysts (e.g., H₂SO₄) or enzymatic methods.
-
Yields exceed 90% under optimized conditions.
Halogenation
Electrophilic addition of halogens (e.g., Br₂) occurs across the double bond:
Applications :
-
Used to quantify unsaturation in lipid analysis.
-
Reaction kinetics depend on solvent polarity and temperature.
Hydrolysis of Derivatives
Saponification :
Conditions :
-
Base hydrolysis in aqueous ethanol.
-
Quantitative recovery of the free acid.
Comparison with Similar Compounds
Table 1: Key Properties of cis-2-Octadecenoic Acid and Analogous Compounds
†Vaccenic acid’s melting point is unavailable in the provided sources.
Key Observations:
Double Bond Position and Melting Behavior :
The cis-2 isomer exhibits a significantly higher melting point (323.9 K) compared to oleic acid (cis-9), which remains liquid at room temperature. This disparity arises from reduced molecular symmetry and weaker intermolecular forces in the cis-9 isomer due to its centrally located double bond .
Chain Length and Functional Roles: Shorter-chain analogs like cis-2-decenoic acid (C10) and 10-undecenoic acid (C11) demonstrate divergent applications. For example, cis-2-decenoic acid is utilized in bacterial biofilm studies , while 10-undecenoic acid is a key antifungal agent .
Q & A
Q. How can researchers resolve contradictions between computational predictions and experimental observations of cis-2-Octadecenoic acid’s membrane permeability?
- Methodological Answer : Validate molecular dynamics (MD) simulations with experimental techniques like fluorescence anisotropy or Langmuir-Blodgett monolayer studies. Ensure force field parameters (e.g., lipid tail flexibility, charge distribution) align with empirical data. Reconcile discrepancies by testing multiple lipid compositions and pH conditions. Cross-validate results using neutron scattering or X-ray diffraction .
Q. What strategies mitigate data variability when quantifying cis-2-Octadecenoic acid in complex biological matrices (e.g., plasma, tissue homogenates)?
- Methodological Answer : Use isotope-labeled internal standards (e.g., -labeled analogs) to correct for matrix effects and ionization efficiency in LC-MS/MS. Optimize sample preparation via solid-phase extraction (SPE) with C18 cartridges. Validate method robustness through spike-recovery experiments (85–115% recovery) and inter-day precision tests (<15% RSD). Employ blank matrices to identify interference .
Q. How should researchers design studies to investigate the metabolic fate of cis-2-Octadecenoic acid in mammalian systems?
- Methodological Answer : Use -radiolabeled cis-2-Octadecenoic acid to track incorporation into lipid pools via autoradiography or scintillation counting. Combine with transcriptomic/proteomic analyses to identify enzymes involved in β-oxidation or elongation. For in vivo studies, apply stable isotope tracer techniques and kinetic modeling to quantify turnover rates. Address ethical considerations using FINER criteria (Feasible, Novel, Ethical) .
Q. What analytical approaches reconcile discrepancies in reported thermodynamic properties (e.g., melting point, solubility) of cis-2-Octadecenoic acid?
- Methodological Answer : Standardize measurement conditions (e.g., heating rate for DSC, solvent purity for solubility tests). Compare data across multiple techniques: differential scanning calorimetry (DSC) for melting behavior, gravimetric analysis for solubility. Account for polymorphism by characterizing crystal structures via X-ray crystallography. Publish raw data and experimental protocols to enhance reproducibility .
Q. How can researchers optimize reaction conditions to minimize cis-to-trans isomerization during derivatization for GC analysis?
- Methodological Answer : Avoid high temperatures (>60°C) during methyl ester formation; use boron trifluoride-methanol at room temperature. Test alternative derivatizing agents (e.g., trimethylsilyl diazomethane). Monitor isomerization via control experiments with pure cis and trans standards. Report derivatization efficiency and isomer stability in supplementary materials .
Data Integrity and Reporting
Q. What frameworks ensure rigorous hypothesis formulation when studying cis-2-Octadecenoic acid’s biological activity?
- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) for in vitro studies. For example: "Does cis-2-Octadecenoic acid (Intervention) reduce inflammatory markers (Outcome) in macrophage cell lines (Population) compared to oleic acid (Comparison)?" Use FINER criteria to assess feasibility and novelty. Pre-register hypotheses on platforms like Open Science Framework to reduce bias .
Q. How should researchers address conflicting literature on cis-2-Octadecenoic acid’s role in lipid signaling pathways?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to identify methodological inconsistencies (e.g., cell lines, dosage ranges). Replicate key studies under standardized conditions. Perform meta-analyses to quantify effect sizes. Use open-ended survey questions (e.g., "What experimental variables might explain discrepancies in reported outcomes?") to gather expert feedback .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
